![molecular formula C27H21N3O3S B4735055 5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4735055.png)
5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Overview
Description
The compound "5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione" is a heterocyclic compound that likely exhibits interesting chemical and physical properties due to the presence of several functional groups and a complex molecular structure. While direct studies on this compound are scarce, insights can be drawn from related research on heterocyclic compounds, their synthesis, and properties.
Synthesis Analysis
The synthesis of similar heterocyclic compounds typically involves multi-step chemical reactions, starting from basic building blocks to more complex structures. For example, studies have shown the synthesis of related dihydro-2-thioxo-4,6 (1H, 5H)-pyrimidinediones through condensation reactions involving different diazotised bases, displaying considerable activity against microorganisms (Nigam, Saharia, & Sharma, 1981).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed through spectral analysis techniques, including IR, NMR, and mass spectrometry. For instance, a study on a similar pyrimidine derivative provided structural confirmation via elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis, highlighting the detailed structure of the molecule (Asiri & Khan, 2010).
Chemical Reactions and Properties
Chemical reactions involving such compounds often explore the reactivity of their functional groups, leading to various derivatives with potential biological activities. The reactivity towards diazotisation and coupling reactions has been documented, suggesting avenues for further functionalization and study of chemical properties (Nigam et al., 1981).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. While specific data for this compound is not readily available, related research on pyrimidine derivatives provides insights into their solubility and potential for crystal formation, which can be influenced by substituents and molecular structure (Al‐Refai et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are informed by the compound's functional groups and overall structure. Studies on related compounds have explored their reactivity with various reagents, offering a window into potential reactions and chemical behaviors that this compound might exhibit (Nigam et al., 1981).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Nevertheless, indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to the biological activities mentioned above .
Result of Action
Indole derivatives are known to have diverse biological activities, which suggest a wide range of potential molecular and cellular effects .
properties
IUPAC Name |
(5Z)-5-[(1-benzylindol-3-yl)methylidene]-1-(3-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3S/c1-33-21-11-7-10-20(15-21)30-26(32)23(25(31)28-27(30)34)14-19-17-29(16-18-8-3-2-4-9-18)24-13-6-5-12-22(19)24/h2-15,17H,16H2,1H3,(H,28,31,34)/b23-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVVUWAYOCKDI-UCQKPKSFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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